6-Methylnaphthalen-1(2H)-one

Synthetic methodology Michael acceptor Dihydronaphthalenone reactivity

Researchers requiring an α,β-unsaturated ketone often mistakenly procure the saturated 6-methyl-1-tetralone, leading to failed Michael additions or cycloadditions. This 1,2-dihydronaphthalene core delivers the required enone electrophile. - **Reactivity**: Enables conjugate addition & Diels-Alder; saturated analog cannot. - **Synthesis**: Direct oxidative aromatization to 6-methyl-1-naphthol. - **Application**: Fragment-based drug discovery (estimated LogP ~2.8) & covalent probe development.

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
Cat. No. B11919360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylnaphthalen-1(2H)-one
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)CC=C2
InChIInChI=1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-3,5-7H,4H2,1H3
InChIKeyADSPZOYPDZFVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylnaphthalen-1(2H)-one: Reactive Enone Building Block


6-Methylnaphthalen-1(2H)-one (CAS 524939-83-1) is an α,β-unsaturated bicyclic ketone with the molecular formula C11H10O and a molecular weight of 158.20 g/mol . The compound features a 1,2-dihydronaphthalene core bearing a ketone at position 1 and a methyl substituent at position 6, placing it within the class of 1(2H)-naphthalenones. Its conjugated enone system confers distinct reactivity compared to its fully saturated tetralone analog, making it a candidate for Michael additions, Diels–Alder cycloadditions, and aromatization-driven transformations in complex molecule synthesis .

Why 6-Methyl-1-tetralone Cannot Substitute This Enone


The critical structural distinction between 6-methylnaphthalen-1(2H)-one and its saturated counterpart 6-methyl-1-tetralone (6-methyl-3,4-dihydronaphthalen-1(2H)-one, CAS 51015-29-3) lies in the presence of the C2–C3 double bond. This α,β-unsaturation activates the ketone toward conjugate addition and cycloaddition pathways that are unavailable to the fully saturated tetralone . Simple interchange therefore fails when a reaction requires an enone electrophile, as the saturated analog would necessitate an additional dehydrogenation step. The difference in oxidation state also influences downstream aromatization potential; the 1,2-dihydro system can be oxidized directly to 6-methyl-1-naphthol, whereas the tetralone requires a discrete aromatization sequence. These mechanistic divergences mean that procurement based solely on nominal structural similarity risks synthetic route failure.

Differentiation Against Closest Structural Analogs


Enone Reactivity vs. Saturated Tetralone

The α,β-unsaturated carbonyl of 6-methylnaphthalen-1(2H)-one renders it a competent Michael acceptor and dienophile, reactivity that is absent in 6-methyl-1-tetralone owing to saturation of the C2–C3 bond. While no direct head-to-head kinetic study was identified in the accessible literature, the class-level distinction is mechanistically fundamental: 1(2H)-naphthalenones undergo conjugate additions, photochemical [2+2] cycloadditions, and facile aromatization to naphthols, none of which are possible for the corresponding 3,4-dihydro (tetralone) series without prior functionalization [1]. Quantitative rate comparisons for model substrates in the 1(2H)-naphthalenone class have demonstrated >100-fold rate enhancements in Michael addition relative to saturated ketones under identical conditions, though specific data for the 6-methyl derivative remain to be reported [1].

Synthetic methodology Michael acceptor Dihydronaphthalenone reactivity

Lipophilicity and Chromatographic Behavior

In silico predictions indicate a measurable difference in lipophilicity between 6-methylnaphthalen-1(2H)-one and its saturated analog. The 3,4-dihydro derivative (6-methyl-1-tetralone) has a predicted ACD/LogP of 3.07 . While predicted LogP for the target 1,2-dihydro isomer was not retrieved from a comparable authoritative source, the reduction in hydrogen count (C11H10O vs. C11H12O) and the presence of a conjugated π-system typically lower LogP by approximately 0.2–0.4 log units relative to the saturated congener, based on fragment-based calculation rules [1]. This difference, although modest, can translate into distinct reversed-phase HPLC retention times and altered membrane permeability profiles relevant to biological screening cascades [1].

Physicochemical profiling LogP prediction ADME screening

Recommended Application Scenarios


Conjugate Addition and Cycloaddition Methods

The enone functionality of 6-methylnaphthalen-1(2H)-one makes it suitable as a model substrate for developing Michael additions, organocatalytic conjugate additions, and Diels–Alder reactions. Its rigid bicyclic framework provides stereochemical control elements absent in simple acyclic enones. The methyl substituent at C6 offers a handle for monitoring regiochemical outcomes by NMR [1]. Procurement of this specific isomer is essential because the saturated 6-methyl-1-tetralone cannot serve as a Michael acceptor.

Precursor to 6-Methyl-1-naphthol

The 1,2-dihydro system can undergo oxidative aromatization to yield 6-methyl-1-naphthol, a valuable intermediate for dyes, ligands, and pharmaceutical building blocks. This direct transformation is not feasible from the saturated tetralone, which requires a separate dehydrogenation step [1]. Researchers engaged in naphthol synthesis should therefore specify the 1,2-dihydro isomer.

Fragment Library for Drug Discovery

As a low-molecular-weight (158.20 g/mol), rigid, enone-containing fragment, 6-methylnaphthalen-1(2H)-one is appropriate for fragment-based drug discovery libraries. Its predicted physicochemical profile (estimated LogP ~2.7–2.9) occupies an attractive space for lead-like properties [2]. When screening for covalent inhibitors targeting cysteine residues, the α,β-unsaturated ketone warhead may engage in reversible covalent inhibition, a mechanism not available to the saturated analog.

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